molecular formula C9H9ClO2S B1368444 3-[(3-Chlorophenyl)sulfanyl]propanoic acid CAS No. 1132-52-1

3-[(3-Chlorophenyl)sulfanyl]propanoic acid

Cat. No.: B1368444
CAS No.: 1132-52-1
M. Wt: 216.68 g/mol
InChI Key: LBNJHWGKGWWFGN-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H9ClO2S It is characterized by the presence of a chlorophenyl group attached to a sulfanylpropanoic acid moiety

Scientific Research Applications

3-[(3-Chlorophenyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Biochemical Analysis

Biochemical Properties

3-[(3-Chlorophenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms . Furthermore, this compound can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that the compound can induce both immediate and delayed responses in cells, depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and detoxification processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound can enhance the activity of GSTs, promoting the conjugation and elimination of toxic compounds from cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization can influence its activity and function, as the compound can interact with target biomolecules in different cellular environments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with biomolecules in specific cellular contexts. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 3-chlorothiophenol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:

    Step 1: Reaction of 3-chlorothiophenol with acrylonitrile in the presence of a base to form 3-[(3-chlorophenyl)sulfanyl]propionitrile.

    Step 2: Hydrolysis of 3-[(3-chlorophenyl)sulfanyl]propionitrile to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-[(3-chlorophenyl)sulfinyl]propanoic acid or 3-[(3-chlorophenyl)sulfonyl]propanoic acid.

    Reduction: Formation of 3-[(3-chlorophenyl)sulfanyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
  • 3-[(3,3,3-Trifluoropropyl)sulfanyl]propanoic acid
  • 3-[(4-Hydroxyphenyl)sulfanyl]propanoic acid

Comparison: 3-[(3-Chlorophenyl)sulfanyl]propanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNJHWGKGWWFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640667
Record name 3-[(3-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-52-1
Record name 3-[(3-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylic acid (2.66 g, 37 mmol) and 3-chlorothiophenol (4.85 g, 34 mmol) were dissolved in ether (15 mL) and stirred at room temperature for 88.0 hours. The reaction mixture solidified, was dissolved in ether and extracted with 5% NaOH. The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ether, washed with brine, dried over MgSO4, and concentrated in vacuo to give the 3-(3-chlorophenylthio)propanoic acid (2.20 g, 34%): 1H NMR (acetone-d6) 300 MHz 7.33-7.40 (m, 3H) 7.24 (m, 1H) 3.25 (t, J=7.1 Hz, 2H) 2.67 (t, J=7.1 Hz, 2H). Mass spectrum: M+H=217.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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